Stereospecific Enhancement of Antiproliferative Activity in Cancer Cells
The (2'R)-stereochemistry is critical for enhanced biological activity. In a study using MCF7 breast cancer cells, the (2'R)-isomer of a related short-chain 2'-hydroxy C6-ceramide (C6-2'-OHCer) demonstrated significantly higher potency compared to its (2'S) counterpart and the non-hydroxylated analog. This stereospecific effect is a class-level inference for all 2'-hydroxy ceramides, strongly suggesting the (2'R)-isomer's superior activity translates to the C24 chain length [1]. Specifically, the (2'R)-C6-2'-OHCer showed an IC50 of ~3 µM for growth suppression, compared to ~8 µM for the (2'S)-isomer, and ~12 µM for the ordinary C6-Cer (non-hydroxylated) [1].
| Evidence Dimension | Growth suppression (IC50) |
|---|---|
| Target Compound Data | ~3 µM (for the (2'R)-C6-2'-OHCer analog, providing class-level evidence) |
| Comparator Or Baseline | (2'S)-C6-2'-OHCer (~8 µM); C6-Cer (non-hydroxylated, ~12 µM) |
| Quantified Difference | The (2'R)-isomer is ~2.7-fold more potent than the (2'S)-isomer and ~4-fold more potent than the non-hydroxylated analog. |
| Conditions | MCF7 breast cancer cells in vitro |
Why This Matters
For researchers, this data justifies procuring the stereochemically pure (2'R)-isomer to achieve maximal and reproducible biological effects, avoiding the lower potency and potentially confounding results associated with the (2'S)-isomer or non-hydroxylated ceramides.
- [1] Szulc ZM, et al. (2010) Synthesis, NMR characterization and divergent biological actions of 2′-hydroxy-ceramide/dihydroceramide stereoisomers in MCF7 cells. Bioorg Med Chem. 18(21):7565-79. View Source
